4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-chlorobenzoate
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Overview
Description
4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-chlorobenzoate is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as dichloroanilino, oxo, acetyl, carbohydrazonoyl, methoxyphenyl, and chlorobenzoate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-chlorobenzoate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of 3,4-Dichloroaniline: This can be achieved through the chlorination of aniline.
Acetylation: The 3,4-dichloroaniline is then acetylated using acetic anhydride to form 3,4-dichloroacetanilide.
Hydrazonation: The acetylated product is reacted with hydrazine to form the carbohydrazonoyl derivative.
Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction.
Esterification: Finally, the compound is esterified with 4-chlorobenzoic acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-chlorobenzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols.
Scientific Research Applications
4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-chlorobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or activating biological processes. For example, the dichloroanilino group may interact with cellular proteins, while the oxo and acetyl groups can participate in redox reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-butoxybenzoate
- 4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
Uniqueness
The uniqueness of 4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-chlorobenzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties due to variations in the substituents on the aromatic rings.
Properties
CAS No. |
881660-24-8 |
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Molecular Formula |
C23H16Cl3N3O5 |
Molecular Weight |
520.7 g/mol |
IUPAC Name |
[4-[(E)-[[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C23H16Cl3N3O5/c1-33-20-10-13(2-9-19(20)34-23(32)14-3-5-15(24)6-4-14)12-27-29-22(31)21(30)28-16-7-8-17(25)18(26)11-16/h2-12H,1H3,(H,28,30)(H,29,31)/b27-12+ |
InChI Key |
VZBCTVPWHRVYRU-KKMKTNMSSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)OC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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